molecular formula C15H21NO B14343412 2,2-Dimethyl-1-(2-phenylethyl)piperidin-4-one CAS No. 95349-82-9

2,2-Dimethyl-1-(2-phenylethyl)piperidin-4-one

Cat. No.: B14343412
CAS No.: 95349-82-9
M. Wt: 231.33 g/mol
InChI Key: GIEKSMRBIRIDOH-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-(2-phenylethyl)piperidin-4-one is a piperidine derivative with significant applications in organic chemistry and pharmaceutical research. This compound features a piperidinone core structure substituted with a phenylethyl group and two methyl groups at the 2-position. Its unique structure makes it a valuable intermediate in the synthesis of various chemical and pharmaceutical products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-1-(2-phenylethyl)piperidin-4-one typically involves the reaction of 4-piperidone with phenethyl bromide under biphasic conditions using phase transfer catalysts . This method ensures efficient alkylation of the piperidone ring, leading to the desired product.

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This approach enhances the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-1-(2-phenylethyl)piperidin-4-one undergoes various chemical reactions, including

Properties

CAS No.

95349-82-9

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

2,2-dimethyl-1-(2-phenylethyl)piperidin-4-one

InChI

InChI=1S/C15H21NO/c1-15(2)12-14(17)9-11-16(15)10-8-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3

InChI Key

GIEKSMRBIRIDOH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)CCN1CCC2=CC=CC=C2)C

Origin of Product

United States

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